molecular formula C10H12FNO B1416004 3-(3-Fluoro-2-methylphenoxy)azetidine CAS No. 2228822-67-9

3-(3-Fluoro-2-methylphenoxy)azetidine

Cat. No. B1416004
CAS RN: 2228822-67-9
M. Wt: 181.21 g/mol
InChI Key: HRBQXVWHGGLIHX-UHFFFAOYSA-N
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Description

“3-(3-Fluoro-2-methylphenoxy)azetidine” is a chemical compound that is part of a class of compounds known as azetidines . Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Synthesis Analysis

Azetidines have been prepared by various methods including cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . Recent advances in the synthesis of azetidines include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

Scientific Research Applications

1. Medicinal Chemistry and Drug Design

3-(3-Fluoro-2-methylphenoxy)azetidine and its derivatives are explored extensively in medicinal chemistry. For instance, the compound 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, a derivative, acts as a potent and selective ligand for nicotinic acetylcholine receptors. It shows promise for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors, which could be crucial for understanding various neurological disorders (Doll et al., 1999).

2. Antibacterial Agents

7-Azetidinylquinolones, which include the azetidine moiety, have been synthesized as potential antibacterial agents. These compounds have shown efficacy in vitro and in vivo, with their stereochemistry being critical for increasing antibacterial activity (Frigola et al., 1995).

3. Antiviral Research

Azetidine derivatives have been evaluated for their anti-retrovirus activity. For example, certain 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues, which are structurally related to azetidines, have shown significant inhibitory effects against human immunodeficiency virus (HIV) (Balzarini et al., 1988).

4. Synthesis and Characterization

Research in this area includes the synthesis of novel Schiff bases and azetidines derived from phenyl urea derivatives and their subsequent evaluation for in-vitro antioxidant activity. Such studies contribute to the development of new therapeutic molecules (Nagavolu et al., 2017).

5. Imaging and Diagnostics

Compounds such as 3',3'-Diarylazetidines, synthesized via calcium(II)-catalyzed Friedel-Crafts reaction, can be further modified to create drug-like compounds. These compounds might be applicable in imaging and diagnostic procedures, given their unique structural features (Denis et al., 2018).

6. Fluorophore Development

The incorporation of azetidine rings into fluorophores has led to the development of the Janelia Fluor series of dyes, which are used in fluorescence microscopy. This method allows for the rational tuning of the spectral and chemical properties of rhodamine dyes (Grimm et al., 2017).

properties

IUPAC Name

3-(3-fluoro-2-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-7-9(11)3-2-4-10(7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBQXVWHGGLIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-2-methylphenoxy)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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